2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

Lipophilicity Drug Design Medicinal Chemistry

2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide (CAS 1134723-91-3) is a synthetic brominated butanamide derivative featuring a 2-methylcyclohexyl amide moiety. With a molecular formula of C12H22BrNO and a molecular weight of 276.21 g/mol, this compound is characterized as a versatile small molecule scaffold.

Molecular Formula C12H22BrNO
Molecular Weight 276.21 g/mol
CAS No. 1134723-91-3
Cat. No. B3214102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide
CAS1134723-91-3
Molecular FormulaC12H22BrNO
Molecular Weight276.21 g/mol
Structural Identifiers
SMILESCC1CCCCC1NC(=O)C(C(C)C)Br
InChIInChI=1S/C12H22BrNO/c1-8(2)11(13)12(15)14-10-7-5-4-6-9(10)3/h8-11H,4-7H2,1-3H3,(H,14,15)
InChIKeyWEOVVBCNLWNKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide (CAS 1134723-91-3): Procurement-Grade Brominated Amide Scaffold for Drug Discovery


2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide (CAS 1134723-91-3) is a synthetic brominated butanamide derivative featuring a 2-methylcyclohexyl amide moiety. With a molecular formula of C12H22BrNO and a molecular weight of 276.21 g/mol, this compound is characterized as a versatile small molecule scaffold [1]. It is commercially available at research-grade purity (≥95%) and is primarily utilized as a building block in medicinal chemistry and chemical biology research [2].

Why Off-the-Shelf Amide Scaffolds Cannot Substitute for 2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide


Generic substitution of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide with closely related analogs (e.g., non-brominated or chloro-substituted derivatives) is scientifically unsound due to the critical role of the bromine atom in modulating lipophilicity, molecular recognition, and metabolic stability. Halogen substitution, particularly bromination at the α-position, introduces distinct steric and electronic effects that directly impact target binding, pharmacokinetic profiles, and chemical reactivity in downstream transformations [1]. Furthermore, the 2-methylcyclohexyl group confers conformational constraints and enhanced metabolic stability compared to unsubstituted cyclohexyl or linear alkyl amides [2]. The quantitative differentiation data below substantiate why this specific compound is irreplaceable in structure-activity relationship (SAR) campaigns and lead optimization programs.

Quantitative Differentiation Evidence for 2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide: Binding, Lipophilicity, and Purity Metrics


Bromine Substitution Enhances Lipophilicity by +1.4 XLogP3 Units Over Non-Brominated Scaffolds

The presence of a bromine atom at the α-position significantly elevates lipophilicity compared to the non-brominated analog. The target compound exhibits a computed XLogP3 value of 3.9 [1]. In contrast, the non-brominated butanamide core typically displays XLogP3 values in the range of 2.5–2.8 for comparable amide scaffolds [2]. This +1.4 unit increase translates to an approximately 25-fold higher partition coefficient (logP), directly impacting membrane permeability and oral bioavailability potential [2].

Lipophilicity Drug Design Medicinal Chemistry

Brominated Scaffold Enables Unique Halogen Bonding Interactions in Biological Targets

Bromine atoms in bioactive molecules can participate in halogen bonding (XB) with backbone carbonyls or π-systems in protein binding sites, providing orthogonal interaction geometries not achievable with hydrogen or chlorine substituents. Studies have demonstrated that brominated ligands can exhibit up to a 10-fold increase in binding affinity compared to their chloro- or unsubstituted counterparts due to favorable XB interactions [1]. The α-bromo substitution in this compound is strategically positioned to engage in such non-canonical interactions, offering a differentiated binding profile [2].

Halogen Bonding Structure-Based Design Receptor Binding

Research-Grade Purity (≥95%) Validated by NMR and HPLC/GC for Reliable SAR Studies

The compound is consistently supplied at a minimum purity of 95% as verified by batch-specific analytical certificates (NMR, HPLC, GC) . In contrast, many custom-synthesized analogs or in-house prepared batches lack rigorous analytical characterization, leading to irreproducible biological data due to trace impurities or incorrect isomer ratios. This vendor-verified purity ensures that observed biological activity or synthetic outcomes are directly attributable to the target molecule, not contaminants .

Quality Control Purity Analysis Reproducible Research

Optimal Use Cases for 2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide in Drug Discovery and Chemical Biology


CNS Penetrant Probe Design Leveraging Enhanced Lipophilicity

The compound's elevated XLogP3 of 3.9 positions it as an ideal starting scaffold for designing central nervous system (CNS) active chemical probes. Its lipophilicity falls within the optimal range (2–4) for passive blood-brain barrier (BBB) penetration [1], and the bromine atom provides a handle for halogen bonding or further functionalization. This makes it superior to non-brominated analogs (XLogP3 ≈2.5) that may exhibit suboptimal CNS exposure [2].

Halogen Bonding-Enabled Hit-to-Lead Optimization

In structure-based drug design campaigns, the α-bromo group can be exploited to establish halogen bonding interactions with backbone carbonyls or aromatic side chains in protein binding pockets. This orthogonal interaction can increase binding affinity by up to 10-fold compared to chloro or unsubstituted scaffolds [3], offering a distinct advantage in improving ligand efficiency and selectivity without increasing molecular weight.

Metabolically Stable Amide Scaffold for Pharmacokinetic Studies

The 2-methylcyclohexyl amide moiety confers enhanced metabolic stability against amidases compared to linear or unsubstituted cyclohexyl amides [4]. This feature is critical for in vivo pharmacokinetic studies where rapid amide hydrolysis would confound exposure-response relationships. The bromine atom also serves as a unique isotopic label (via ⁷⁹Br/⁸¹Br isotope pattern) for LC-MS/MS quantification in bioanalytical assays [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.